VEGFR Tyrosine Kinase Inhibitor II - 269390-69-4

VEGFR Tyrosine Kinase Inhibitor II

Catalog Number: EVT-254928
CAS Number: 269390-69-4
Molecular Formula: C19H16ClN3O
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VEGFR Tyrosine Kinase Inhibitor II, also known as VEGFR Tyrosine Kinase Inhibitor II, is a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. [, ] This compound is classified as a tyrosine kinase inhibitor, specifically targeting the VEGFR family, primarily VEGFR1. [, ]

Molecular Structure Analysis

VEGFR Tyrosine Kinase Inhibitor II, chemically named VEGFR Tyrosine Kinase Inhibitor II, exhibits specific structural features conducive to its interaction with VEGFR1. The molecule comprises a central benzamide core, substituted at the 2-position with a (pyridin-4-ylmethyl)amino group and at the N-position with a 4-chlorophenyl group. [, ] This structure enables the molecule to fit into the active site of VEGFR1, thus inhibiting its kinase activity. []

Crystallographic studies have elucidated the binding interactions between VEGFR Tyrosine Kinase Inhibitor II and VEGFR1. [, ] These studies revealed that the inhibitor forms hydrogen bonds with key amino acid residues within the kinase domain of VEGFR1, contributing to its high affinity and selectivity for this receptor. [, ] The detailed structural information obtained from these analyses provides insights into the molecular basis of VEGFR1 inhibition by this compound and facilitates further development of novel VEGFR inhibitors.

Mechanism of Action

VEGFR Tyrosine Kinase Inhibitor II acts by competitively binding to the ATP-binding site of VEGFRs, particularly VEGFR1. [, ] This binding prevents the phosphorylation of downstream signaling molecules, effectively inhibiting the VEGFR signaling pathway. [, ] Blocking the VEGFR pathway disrupts the cascade of events that lead to angiogenesis, including endothelial cell proliferation, migration, and tube formation. [, ]

This inhibitory action on angiogenesis has been demonstrated in various experimental models. For instance, VEGFR Tyrosine Kinase Inhibitor II effectively reduced blood vessel formation in zebrafish embryos, highlighting its potential as an anti-angiogenic agent. [] By inhibiting VEGFR signaling, this compound offers a potential therapeutic strategy for diseases characterized by excessive or aberrant angiogenesis, such as cancer and ocular disorders.

Applications
  • Angiogenesis Research: It serves as a powerful tool for studying the molecular mechanisms underlying angiogenesis, particularly the role of VEGFR1. [, ] By inhibiting VEGFR1 activity, researchers can dissect the complex signaling pathways involved in blood vessel formation and identify potential therapeutic targets. [, ]

  • Vascular Toxicity Studies: VEGFR Tyrosine Kinase Inhibitor II is utilized in zebrafish models to investigate vascular toxicity and develop strategies for vascular preservation. [] Its ability to induce vascular insufficiency in zebrafish provides insights into the mechanisms of vascular damage and aids in the discovery of protective agents. []

  • Drug Discovery and Development: The structural information obtained from studies using VEGFR Tyrosine Kinase Inhibitor II aids in the design and development of novel and more potent VEGFR inhibitors. [, ] These inhibitors hold promise as potential therapeutics for various diseases, including cancer, where angiogenesis plays a critical role.

Scutellarin

  • Compound Description: Scutellarin is a flavone glycoside known for its anti-inflammatory, antioxidant, and neuroprotective properties. []
  • Relevance: Scutellarin is shown to downregulate the expression of VEGFR2, similar to the effect of VEGFR Tyrosine Kinase Inhibitor II. [] This suggests that both compounds may share a similar mechanism of action in inhibiting angiogenesis, although their specific binding sites and potencies might differ.
  • Compound Description: Paeonol is a phenolic compound found in the root bark of Paeonia suffruticosa, traditionally used for its analgesic and anti-inflammatory properties. []
  • Relevance: Paeonol exhibits similar effects to VEGFR Tyrosine Kinase Inhibitor II by downregulating VEGFR2 expression and inhibiting downstream signaling pathways like Akt and ERK1/2, which are involved in angiogenesis. [] This suggests a potential overlap in their mechanism of action, despite potential structural differences.

Hydroxy Safflower Yellow A (HSYA)

  • Compound Description: HSYA is a chalcone glycoside isolated from Carthamus tinctorius (safflower) flowers, known for its anti-inflammatory and antioxidant activities. []
  • Relevance: While HSYA does not directly affect VEGFR2 expression like VEGFR Tyrosine Kinase Inhibitor II, it inhibits the same downstream pathways (Akt and ERK1/2), ultimately leading to reduced angiogenesis. [] This difference suggests that HSYA might interact with a different component of the VEGFR signaling pathway compared to VEGFR Tyrosine Kinase Inhibitor II.

N-(4-Chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide (8ST)

  • Compound Description: 8ST is a small molecule inhibitor known to bind to the closely related receptor VEGFR1. []

Properties

CAS Number

269390-69-4

Product Name

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

IUPAC Name

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24)

InChI Key

GGPZCOONYBPZEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3

Synonyms

N-(4-chlorophenyl)-2-[(4-pyridinylmethyl)amino]-benzamide

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.